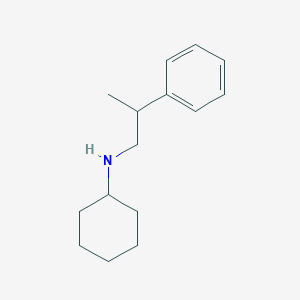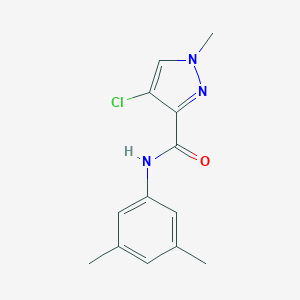![molecular formula C18H11BrFN7O B267925 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267925.png)
10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as BFT or BFPPT, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, it has been suggested that 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one may act as a DNA intercalator, which can lead to DNA damage and cell death. 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been found to have several biochemical and physiological effects. In vitro studies have shown that 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can induce apoptosis in cancer cells. 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments include its unique structure, which makes it a promising candidate for various research studies. 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is also relatively easy to synthesize, which makes it accessible to researchers. However, the limitations of using 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One potential direction is to investigate the use of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one as a building block for the synthesis of new materials with unique properties. Another direction is to further explore the potential of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one as an anticancer agent and to investigate its mechanism of action in more detail. Additionally, the use of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in the treatment of inflammatory diseases may also be an area of future research.
Synthesemethoden
The synthesis of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials used in the synthesis of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one are 4-bromophenylboronic acid and 4-fluorophenylboronic acid. These materials are reacted with 2,4,5,6,7,11,12-heptazatrien-1,3,9-triamine in the presence of a palladium catalyst to form 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. The yield of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been found to have potential applications in various scientific research areas, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been investigated for its potential as an anticancer agent. In organic chemistry, 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been studied for its reactivity in various reactions, such as Suzuki-Miyaura cross-coupling reactions. In materials science, 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been explored for its potential as a building block for the synthesis of new materials.
Eigenschaften
Produktname |
10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Molekularformel |
C18H11BrFN7O |
Molekulargewicht |
440.2 g/mol |
IUPAC-Name |
10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C18H11BrFN7O/c19-11-5-1-9(2-6-11)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)10-3-7-12(20)8-4-10/h1-8,16,25-26H |
InChI-Schlüssel |
OHORSMSSSLHBND-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br)F |
SMILES |
C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br)F |
Kanonische SMILES |
C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B267842.png)
![N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine](/img/structure/B267843.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B267844.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B267845.png)
![2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol](/img/structure/B267847.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267850.png)
![1-[(4-Chlorobenzyl)amino]-2-propanol](/img/structure/B267852.png)
![1-[(4-Methylbenzyl)amino]propan-2-ol](/img/structure/B267853.png)



![2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267868.png)
![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267869.png)
![2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267870.png)